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Compound Name: Penta-1,4-diyne

Cat. No.: B3369734

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyne (CAS No. 24442-69-1) is a simple, non-conjugated diyne that serves as a
fundamental building block in various chemical syntheses. Its high degree of unsaturation and
terminal alkyne functionalities make it a versatile precursor for more complex molecules. A
thorough understanding of its spectroscopic properties is essential for reaction monitoring,
quality control, and structural elucidation of its derivatives. This guide provides a
comprehensive overview of the spectroscopic characterization of penta-1,4-diyne, including
expected data for infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass
spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra
are also presented.

Molecular Structure and Physical Properties

Penta-1,4-diyne is a five-carbon chain with terminal triple bonds. The central methylene group
separates the two acetylenic moieties.
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Property Value Reference
Molecular Formula CsHa --INVALID-LINK--
Molecular Weight 64.08 g/mol --INVALID-LINK--
CAS Number 24442-69-1 --INVALID-LINK--
Appearance Colorless liquid General Knowledge
Boiling Point 61-64 °C General Knowledge
Density ~0.815 g/cm3 General Knowledge

Spectroscopic Data

While comprehensive, experimentally verified datasets for penta-1,4-diyne are not widely
available in public databases, its structure allows for the reliable prediction of its key
spectroscopic features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For penta-1,4-diyne, both *H and 3C NMR are highly informative.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the
acetylenic protons and the methylene protons.

o Expected *H NMR Data

S Expected Chemical Expected Expected Coupling
rotons

Shift (6, ppm) Multiplicity Constant (J, Hz)
Acetylenic (=C-H) 1.7-31 Triplet (t) ~2-3 Hz (Long-range)
Methylene (-CHz-) 2.0-3.0 Triplet (t) ~2-3 Hz (Long-range)
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The acetylenic protons are shielded due to the magnetic anisotropy of the triple bond, causing
them to appear at a relatively high field.[1] Long-range coupling between the acetylenic and
methylene protons across the triple bond is expected to result in a triplet for each signal.

13C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of the symmetric penta-1,4-diyne molecule will
display three unique carbon signals.

e Expected 13C NMR Data

Carbon Atom Expected Chemical Shift (d, ppm)
CH= 65 - 85

-C= 70 - 100

-CHa- 10- 30

The sp-hybridized carbons of the terminal alkyne appear in a characteristic downfield region,
with the carbon bearing a proton (CH=) typically being more shielded than the internal alkyne
carbon (-C=).[2]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is crucial for identifying the functional groups present in penta-1,4-
diyne, particularly the terminal alkyne moieties.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretches of the C-H and C=C bonds of the
terminal alkyne.

o Expected IR Absorption Data
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Expected Wavenumber

Vibrational Mode Expected Intensity
(cm™)

=C-H Stretch 3260 - 3330 Strong, Sharp

C=C Stretch 2100 - 2260 Weak to Medium

C-H Bend 610 - 700 Strong, Broad

The =C-H stretch is a highly diagnostic, strong, and sharp peak.[1] The C=C stretch for a
terminal alkyne is typically of weak to medium intensity.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The symmetric nature of the
C=C bond stretch makes it particularly Raman active.

o Expected Raman Shift Data

Expected Wavenumber

Vibrational Mode Expected Intensity
(cm™)

C=C Stretch 2100 - 2260 Strong

=C-H Stretch 3260 - 3330 Medium

In contrast to its weak IR absorption, the C=C stretch in diynes is expected to produce a strong
signal in the Raman spectrum, making it a valuable tool for identifying this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

o Expected Mass Spectrometry Data
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Feature Expected m/z Value Notes

Corresponds to the molecular
Molecular lon (M*) 64 ]
weight of CsHa.

Expected fragments
correspond to the loss of

Key Fragments 63, 39, 38 hydrogen ([M-H]*), and
cleavage of the carbon chain
(e.g., CsHs™).

The molecular ion peak is expected to be reasonably intense. Fragmentation will likely involve
the loss of the terminal hydrogens and cleavage at the sp3-hybridized carbon, leading to stable
propargyl-type cations.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of penta-1,4-diyne.
Instrument parameters should be optimized for the specific equipment used.

Synthesis and Purification (lllustrative)

Penta-1,4-diyne can be synthesized via the reaction of propargyl bromide with an acetylide,
often in the presence of a copper catalyst. Purification is typically achieved by distillation.
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Caption: Synthesis and analysis workflow for penta-1,4-diyne.
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NMR Spectroscopy Protocol

o Sample Preparation: Prepare a solution of penta-1,4-diyne in a deuterated solvent (e.g.,
CDCIls) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

e 1H NMR Acquisition:
o Tune and shim the spectrometer.

o Acquire a one-dimensional *H spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 8-16 scans).

o Use a spectral width appropriate for the full range of proton chemical shifts (e.g., 0-12
ppm).

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required
compared to *H NMR (e.g., 128-1024 scans).

o Use a spectral width covering the full range of carbon chemical shifts (e.g., 0-220 ppm).

o Process and reference the spectrum similarly to the *H spectrum.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: For a liquid sample like penta-1,4-diyne, the simplest method is to
place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Acquisition:
o Record a background spectrum of the clean, empty salt plates.

o Place the sample-loaded plates in the spectrometer.
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o Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy Protocol

e Sample Preparation: Place a small amount of the liquid sample in a glass vial or NMR tube.

e Acquisition:

[¢]

Place the sample in the spectrometer's sample holder.

Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

[¢]

Adjust the laser power and exposure time to obtain a good signal without causing sample

[e]

degradation.

Acquire the spectrum over the desired Raman shift range (e.g., 200-3500 cm~1).

[e]

Process the spectrum to remove any background fluorescence, if necessary.

(¢]

Mass Spectrometry Protocol

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid,
this can be done via direct injection or through a gas chromatography (GC-MS) inlet.

 lonization: Use Electron Impact (El) ionization at a standard energy of 70 eV.
e Analysis:

o Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z
10-100).

o The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge
ratio.

o Detection: The detector records the abundance of each ion, generating the mass spectrum.
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Logical Workflow for Spectroscopic
Characterization

The comprehensive characterization of a novel or synthesized compound like penta-1,4-diyne
follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b3369734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3369734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry
(MS)

Purity Assessment

Determine Mol. Weight

& Fragmentation Functional Groups

Vibrational Spectroscopy
(IR and/or Raman)

Guide NMR analysis

Confirm single species

NMR Spectroscopy
(1H, 13C, etc.)

Synthesized

Compound

Identify .

Inconsistent?
Re-evaluate

N ———

Elucidate C-H //
Framework

Structure Confirmation

Structure Verified

Characterized
Compound

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic characterization.
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Conclusion

The spectroscopic characterization of penta-1,4-diyne relies on a combination of NMR,
vibrational, and mass spectrometry techniques. While specific, high-quality public data is
sparse, the well-understood spectroscopic behavior of its constituent functional groups allows
for accurate prediction of its spectral features. The protocols and expected data presented in
this guide provide a robust framework for researchers to identify and characterize this
fundamental chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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